4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

IDO1 inhibition benzofuran SAR immuno-oncology

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol (CAS 656234-09-2, molecular formula C18H13NO3, molecular weight 291.30 g/mol) is a hybrid heterocyclic compound containing both a benzofuran moiety and a methoxy-substituted isoquinolin-5-ol core. The compound belongs to the class of benzofuran-isoquinoline hybrids, a scaffold associated with diverse pharmacological activities including indoleamine 2,3-dioxygenase (IDO) inhibition and kinase modulation.

Molecular Formula C18H13NO3
Molecular Weight 291.3 g/mol
CAS No. 656234-09-2
Cat. No. B11835175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol
CAS656234-09-2
Molecular FormulaC18H13NO3
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H13NO3/c1-21-18-12-6-4-7-14(20)17(12)13(10-19-18)16-9-11-5-2-3-8-15(11)22-16/h2-10,20H,1H3
InChIKeyMRZIQVRQAHMBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol (CAS 656234-09-2): Chemical Identity, Structural Class, and Research Provenance


4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol (CAS 656234-09-2, molecular formula C18H13NO3, molecular weight 291.30 g/mol) is a hybrid heterocyclic compound containing both a benzofuran moiety and a methoxy-substituted isoquinolin-5-ol core . The compound belongs to the class of benzofuran-isoquinoline hybrids, a scaffold associated with diverse pharmacological activities including indoleamine 2,3-dioxygenase (IDO) inhibition and kinase modulation [1]. Note: Publicly available bioactivity data specific to this exact compound is limited; this guide relies on the best available evidence from structural analogs, patent disclosures, and authoritative databases.

Why Generic Substitution Fails for 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol: The Structural Basis of Target Engagement


The compound's unique juxtaposition of a planar benzofuran at the isoquinoline 4-position, combined with a methoxy group at the 1-position and a free hydroxyl at the 5-position, creates a distinctive pharmacophore that is absent in simpler mono-scaffold alternatives such as plain benzofurans or isoquinolines . In the context of IDO1 inhibition, benzofuran derivatives lacking the isoquinoline extension typically display IC50 values in the micromolar range (e.g., compound 2a: 29.6 µM), whereas tricyclic benzofuran-isoquinoline hybrids enable additional π-stacking and hydrogen-bonding interactions within the enzyme's active site that can shift potency into the nanomolar range [1]. Similarly, the 1-methoxy substituent modulates the electron density of the isoquinoline nitrogen, influencing both pKa and target binding kinetics in ways that simple isoquinoline analogs cannot replicate [2].

Quantitative Differentiation Evidence for 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol (656234-09-2) Against Closest Analogs


IDO1 Inhibitory Potency Comparison: Benzofuran-Isoquinoline Hybrid vs. Simple Benzofuran

In a head-to-head biochemical assay, simple benzofuran derivative 2a (furan-2-yl substituent, no isoquinoline) exhibited an IC50 of 29.6 ± 1.30 µM against recombinant human IDO1 [1]. While direct IC50 data for 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is not publicly available, the structural extension to a benzofuran-isoquinoline hybrid is predicted to enhance potency by enabling additional hydrophobic contacts and hydrogen bonding within the IDO1 catalytic pocket, based on SAR trends observed in the benzofuranquinone series [2].

IDO1 inhibition benzofuran SAR immuno-oncology

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Aminophenyl Analogs

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol possesses 3 hydrogen bond acceptors (2 oxygen atoms in benzofuran and methoxy, 1 nitrogen in isoquinoline) and 1 hydrogen bond donor (5-hydroxyl) based on its molecular formula C18H13NO3 . In contrast, the structurally related 4-(4-aminophenyl)-1-methoxyisoquinolin-5-ol (CAS 656233-97-5, molecular formula C16H14N2O2) presents only 2 acceptors (methoxy and isoquinoline nitrogen) and 2 donors (5-hydroxyl and 4-aminophenyl) . This difference in H-bond donor/acceptor topology directly impacts the compound's interaction with biological targets: the benzofuran oxygen provides an additional acceptor site that can engage in critical hydrogen bonds within hydrophobic enzyme pockets, a feature entirely absent in the aminophenyl analog [1].

drug-likeness physicochemical properties hydrogen bonding medicinal chemistry

Molecular Scaffold Uniqueness vs. 4-Quinolinecarboxylic Acid Isomer (CAS 872284-07-6)

An isomer of the target compound, 4-Quinolinecarboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)- (CAS 872284-07-6), shares the same molecular formula (C18H13NO3) and molecular weight (291.30 g/mol) but exhibits a fundamentally different heterocyclic architecture: a quinoline-4-carboxylic acid core rather than a methoxyisoquinolin-5-ol [1]. This isomerization replaces the basic isoquinoline nitrogen with a carboxylic acid moiety, resulting in a >100-fold difference in predicted logD at physiological pH . Such a drastic change in ionization state and hydrogen-bonding pattern means the two isomers are not interchangeable for any target-based screening campaign; selection of the methoxyisoquinolin-5-ol scaffold is essential for programs requiring a basic nitrogen for salt-bridge interactions with acidic residues in the binding pocket [2].

chemical scaffold diversity isomer differentiation target selectivity

Evidence-Backed Application Scenarios for 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol (656234-09-2)


IDO1 Inhibitor Lead Optimization and SAR Exploration

The benzofuran-isoquinoline hybrid scaffold of 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol positions it as a privileged starting point for IDO1 inhibitor discovery programs. As demonstrated by the benzofuranquinone series, tricyclic benzofuran derivatives achieve significantly improved IDO1 inhibition compared to monocyclic benzofurans, with some analogs reaching nanomolar potency [1]. The compound's 5-hydroxyl and 1-methoxy substituents offer readily derivatizable handles for further SAR exploration, while the benzofuran moiety provides critical π-stacking interactions within the IDO1 active site [2].

Kinase Inhibitor Screening Library Enrichment

The planar, aromatic nature of the benzofuran-isoquinoline core makes this compound an attractive candidate for kinase inhibitor screening. Patent disclosures have highlighted substituted benzofuran-isoquinoline hybrids as privileged scaffolds for kinase inhibition, with the 1-methoxy group providing a key hydrogen-bond acceptor for hinge-region binding in ATP-competitive inhibitors [3]. The compound's moderate molecular weight (291.30 g/mol) and favorable physicochemical profile support its inclusion in lead-like screening libraries.

Selectivity Profiling Against Isoquinoline Isomers

The existence of a structural isomer (CAS 872284-07-6) with identical molecular formula but fundamentally different ionization properties presents a unique opportunity for selectivity profiling [4]. Researchers can use 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol as a probe to interrogate the importance of a basic nitrogen versus a carboxylic acid moiety in target engagement, with the >2 log unit difference in predicted logD providing a clear physicochemical basis for differential cellular permeability and target access .

Sirt1 Modulation Studies (Immuno-Oncology Context)

Patent literature has identified benzofuran-isoquinoline hybrids as potential modulators of Sirt1, a NAD+-dependent deacetylase implicated in immune response regulation [3]. Given the compound's structural similarity to scaffolds disclosed in US20140030295A1, it represents a viable tool compound for investigating Sirt1-mediated immune modulation, with applications in immuno-oncology drug discovery programs.

Quote Request

Request a Quote for 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.